molecular formula C16H20N2O4 B2764113 Ethyl 6-ethoxy-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 73101-82-3

Ethyl 6-ethoxy-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B2764113
CAS No.: 73101-82-3
M. Wt: 304.346
InChI Key: GQKDKGCAVBCIBM-UHFFFAOYSA-N
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Description

The compound Ethyl 6-ethoxy-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS: 73101-82-3) is a substituted 1,8-naphthyridine derivative characterized by a 4-oxo-1,4-dihydroquinolone-like scaffold. Its molecular formula is C₁₇H₂₁N₂O₅, with substitutions at positions 1 (ethyl), 6 (ethoxy), 7 (methyl), and 3 (ethyl carboxylate). This compound is synthesized via bromination and subsequent coupling reactions, as outlined in protocols for analogous naphthyridines .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-ethoxy-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-5-18-9-12(16(20)22-7-3)14(19)11-8-13(21-6-2)10(4)17-15(11)18/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKDKGCAVBCIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)C)OCC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-ethoxy-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, also known by its chemical formula C16H20N2O4C_{16}H_{20}N_{2}O_{4} and CAS number 73101-82-3, is a synthetic compound belonging to the class of 1,8-naphthyridines. This compound has garnered attention due to its diverse biological activities, which are critical for medicinal chemistry and therapeutic applications.

PropertyValue
Molecular FormulaC16H20N2O4C_{16}H_{20}N_{2}O_{4}
Molecular Weight304.35 g/mol
IUPAC NameThis compound
CAS Number73101-82-3

Biological Activities

The biological activities of this compound have been explored in various studies. The compound exhibits a broad spectrum of pharmacological effects:

1. Antimicrobial Activity

  • Mechanism : Similar to other naphthyridine derivatives like nalidixic acid, this compound shows significant antibacterial properties against Gram-positive and Gram-negative bacteria. It operates by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication and survival .
  • Case Study : In vitro studies demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .

2. Antitumor Activity

  • Mechanism : The compound has shown potential as an antitumor agent by inducing apoptosis in cancer cells. It may interfere with cell cycle regulation and promote the expression of pro-apoptotic factors .
  • Research Findings : A study indicated that Ethyl 6-ethoxy derivatives exhibited cytotoxic effects on various cancer cell lines, including breast (MDA-MB-231) and lung cancer cells, with IC50 values in the low micromolar range .

3. Anti-inflammatory Effects

  • Mechanism : The compound appears to modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential use in treating chronic inflammatory diseases .
  • Experimental Evidence : Animal models of inflammation showed reduced edema and pain response when treated with this naphthyridine derivative, indicating its efficacy in managing inflammation .

Synthesis Methods

The synthesis of this compound typically involves a multicomponent reaction (MCR) of substituted aromatic aldehydes with ethyl cyanoacetate and 2-amino derivatives under acidic or basic conditions. Microwave-assisted synthesis has been highlighted for its efficiency in producing this compound with high yields and reduced reaction times .

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties. Research indicates that derivatives of naphthyridine, including ethyl 6-ethoxy-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, exhibit potent activity against a variety of bacterial pathogens. This includes effectiveness against strains that are resistant to conventional antibiotics, making it a candidate for further development as an antibiotic agent .

Antiparasitic Properties

Studies have highlighted the potential of naphthyridine derivatives in treating parasitic infections such as visceral leishmaniasis. The mode of action involves the sequestration of divalent metal cations, which is crucial for the antiparasitic efficacy observed in preclinical models . This mechanism underlines the importance of structural modifications to enhance pharmacokinetic profiles and reduce toxicity.

Synthetic Pathways

The synthesis of this compound can involve various methods, including domino reactions and other multi-step synthetic approaches. These methods allow for the incorporation of different functional groups that can enhance biological activity and selectivity .

Structure–Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the compound's efficacy. Modifications to the naphthyridine core structure have shown varying degrees of antimicrobial and antiparasitic activity. For instance, substituents at specific positions on the naphthyridine ring can significantly impact potency and solubility .

Comparative Studies

Comparative studies with other naphthyridine derivatives have provided insights into the optimization of pharmacological properties. For example, modifications that increase lipophilicity have been correlated with enhanced bioavailability and reduced toxicity . Such findings are crucial for guiding future research directions.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityPotent against resistant bacterial strains
Antiparasitic PropertiesEffective against visceral leishmaniasis through metal cation sequestration
Synthesis MethodsInvolves domino reactions and multi-step synthesis
Structure–Activity RelationshipModifications enhance efficacy and reduce toxicity

Comparison with Similar Compounds

Structural Modifications and Substitution Patterns

The 1,8-naphthyridine core allows for diverse substitutions, which significantly alter physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
Ethyl 6-ethoxy-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate 1: ethyl; 6: ethoxy; 7: methyl C₁₇H₂₁N₂O₅ 333.36 Intermediate for Pd-catalyzed coupling
Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (Adrenaline Impurity 18) 1: ethyl; 6: fluoro; 7: chloro C₁₃H₁₂N₂O₃FCl 298.70 High boiling point (438°C), potential antibiotic intermediate
Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate 6: bromo; others: unsubstituted C₁₁H₉BrN₂O₃ 297.10 Brominated intermediate for cross-coupling
Ethyl 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate 1: 4-fluorophenyl; 6: fluoro; 7: piperazinyl C₂₂H₂₁F₂N₅O₃ 441.43 Antibacterial candidate (fluoroquinolone-like)
Ethyl 1-cyclopropyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate 1: cyclopropyl; 6: fluoro; 7: chloro C₁₄H₁₂ClFN₂O₃ 310.71 Broad-spectrum antibiotic intermediate

Physicochemical Properties

  • Lipophilicity : The ethoxy group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to fluoro (logP ~1.8 in ) or bromo (logP ~2.2 in ) analogs.
  • Thermal Stability : Halogenated derivatives (e.g., ) exhibit higher boiling points (438°C) due to stronger intermolecular forces compared to ethoxy/methyl-substituted analogs (~350–400°C inferred) .

Research Findings and Data Tables

Crystallographic Analysis

Tools like SHELX () and ORTEP-3 () have been employed to resolve the crystal structures of naphthyridines. For example, the ethyl carboxylate group in the target compound likely adopts a planar conformation, optimizing π-stacking interactions .

Comparative Reactivity in Substitution Reactions

Reaction Type Target Compound Reactivity Analog Reactivity ()
Electrophilic Aromatic Substitution Low (ethoxy deactivates ring) High (fluoro activates ring)
Nucleophilic Aromatic Substitution Moderate (position 6) High (positions 6 and 7)

Q & A

Basic: What are the common synthetic routes for Ethyl 6-ethoxy-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate?

Methodological Answer:
The compound is typically synthesized via cyclization and substitution reactions. For example:

  • Cyclization of intermediates : Ethyl 7-ethoxy-1-ethyl-6-nitro-1,8-naphthyridine derivatives can be reduced using Fe powder in acetic acid (85°C) to yield amino-substituted intermediates, followed by functionalization .
  • Dowtherm-mediated cyclization : Pyridine precursors (e.g., 2-(2,2-diethoxycarbonylvinylamino)-6-fluoro-7-methylpyridine) undergo thermal cyclization in Dowtherm at elevated temperatures to form the naphthyridine core .
  • Halogenation and substitution : Chloro or fluoro substituents at position 6 or 7 can be introduced via HNO₂/CuCl diazotization or direct halogenation under reflux conditions .

Advanced: How can substituent modifications at positions 6 and 7 influence the compound’s biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies on related 1,8-naphthyridines reveal:

  • Position 6 : Electron-withdrawing groups (e.g., F, Cl) enhance stability and DNA gyrase inhibition in antibacterial analogs. Conversely, 6-amino groups improve solubility but may reduce potency .
  • Position 7 : Methyl or ethoxy groups increase lipophilicity, enhancing membrane permeability. Substitution with piperazinyl or acetylpiperazinyl groups (e.g., ethyl 7-(4-acetylpiperazin-1-yl)- derivatives) improves antitumor activity by targeting topoisomerases .
  • Method : Use regioselective coupling (e.g., Buchwald-Hartwig amination) or nucleophilic substitution to systematically vary substituents .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C7, ethoxy at C6) .
    • HRMS : Exact mass analysis (e.g., m/z 310.052063 for C₁₄H₁₂ClFN₂O₃ derivatives) validates molecular formula .
  • Crystallography :
    • Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-3 or WinGX can visualize hydrogen-bonding networks and confirm keto-enol tautomerism .

Advanced: How to resolve discrepancies in reaction yields when using different catalysts?

Methodological Answer:
Contradictions in yields (e.g., 70–95% for similar reactions) may arise from:

  • Catalyst purity : Fe powder vs. ZnCl₂ in chlorination (e.g., 83% yield with ZnCl₂ vs. 70% without) .
  • Solvent effects : Acetic acid vs. THF in cyclization—polar aprotic solvents may stabilize intermediates better .
  • Mitigation : Conduct controlled experiments with standardized catalysts and solvent systems. Use DoE (Design of Experiments) to optimize parameters .

Advanced: What computational approaches are used to predict the compound’s reactivity and binding modes?

Methodological Answer:

  • DFT calculations : Model electron density distribution to predict sites for electrophilic attack (e.g., C5/C7 positions) .
  • Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., DNA gyrase for antibacterial activity) .
  • ADMET prediction : Software like SwissADME evaluates logP (e.g., 1.69 for C₁₄H₁₂ClFN₂O₃) to optimize pharmacokinetics .

Basic: How to optimize cyclization reactions during synthesis?

Methodological Answer:

  • Temperature control : Use Dowtherm (a high-boiling solvent mixture) for uniform heating (e.g., 80% yield at 150°C) .
  • Catalyst screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts-type cyclization, achieving 81% yield in CH₂Cl₂ .
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .

Advanced: What strategies exist for improving crystallinity for X-ray diffraction studies?

Methodological Answer:

  • Solvent recrystallization : Use ethanol/water mixtures to grow single crystals. Avoid DMSO due to high viscosity .
  • Co-crystallization : Add co-formers (e.g., carboxylic acids) to enhance lattice stability .
  • SHELX refinement : Adjust thermal parameters and hydrogen-bond constraints during refinement to resolve disorder .

Advanced: How to analyze the impact of electron-withdrawing groups on the compound’s stability?

Methodological Answer:

  • Accelerated stability testing : Expose derivatives (e.g., trifluoromethyl at C7) to heat/humidity and monitor degradation via HPLC .
  • Kinetic studies : Compare hydrolysis rates of esters (e.g., ethoxy vs. chloro) in buffered solutions (pH 1–13) .
  • DFT analysis : Calculate bond dissociation energies (BDEs) to identify labile substituents .

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